5-Chloro-1-benzothiophene-2-sulfonyl chloride
Overview
Description
5-Chloro-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl2O2S2 and a molecular weight of 267.16 g/mol . It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. This compound is known for its reactivity due to the presence of both sulfonyl chloride and chloro substituents, making it valuable in various chemical synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-benzothiophene-2-sulfonyl chloride typically involves the chlorination of 1-benzothiophene-2-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants to facilitate the substitution of the hydrogen atom with a chlorine atom at the 5-position of the benzothiophene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and controlled environments helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-benzothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 5-chloro-1-benzothiophene-2-sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the benzothiophene ring can lead to the formation of sulfoxides and sulfones under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by oxidation reactions.
Scientific Research Applications
5-Chloro-1-benzothiophene-2-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create diverse chemical structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
5-Bromothiophene-2-sulfonyl chloride: Similar in structure but with a bromine atom instead of chlorine.
1-Benzothiophene-2-sulfonyl chloride: Lacks the chloro substituent at the 5-position, resulting in different reactivity and applications.
Benzo[b]thiophene-2-sulfonyl chloride: Another related compound with similar sulfonyl chloride functionality but different substitution patterns.
Uniqueness: 5-Chloro-1-benzothiophene-2-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. The chloro substituent at the 5-position provides additional sites for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-chloro-1-benzothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2S2/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABMIQVTGOYKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569304 | |
Record name | 5-Chloro-1-benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128851-98-9 | |
Record name | 5-Chlorobenzo[b]thiophene-2-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128851-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-benzothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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